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Compound of Interest

Compound Name: CHR-6494

Cat. No.: B606661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of

CHR-6494 for in vivo animal studies, based on currently available scientific literature. The

protocols and data tables are designed to assist in the planning and execution of preclinical

research involving this potent Haspin kinase inhibitor.

Introduction to CHR-6494
CHR-6494 is a small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a

serine/threonine kinase that plays a crucial role in regulating mitosis. By inhibiting Haspin,

CHR-6494 disrupts the proper alignment of chromosomes during cell division, leading to a

state known as mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] This

mechanism of action makes CHR-6494 a promising candidate for cancer therapy. In vivo

studies are critical for evaluating its efficacy and safety profile.

Dosage and Administration of CHR-6494 in Mice
Intraperitoneal (i.p.) injection is the most commonly reported route of administration for CHR-
6494 in mouse models of cancer. The dosage and treatment schedule can vary depending on

the tumor model and the study's objectives.
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Table 1: Summary of CHR-6494 In Vivo Dosage and
Administration in Mice
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Animal
Model

Dosage
Administr
ation
Route

Dosing
Schedule

Vehicle Efficacy
Referenc
e

Nude mice

with HCT-

116 human

colorectal

cancer

xenografts

50 mg/kg
Intraperiton

eal (i.p.)

Two cycles

of five

consecutiv

e daily

injections

over 15

days

Not

specified

Inhibited

tumor

growth with

no obvious

body

weight

change.

[1]

Nude mice

with MDA-

MB-231

xenograft

tumors

20 mg/kg
Intraperiton

eal (i.p.)

15

consecutiv

e daily

injections

Not

specified

Inhibited

tumor

volume

and weight.

[1]

ApcMin/+

mice

(colorectal

cancer

model)

50 mg/kg
Intraperiton

eal (i.p.)

Five cycles

of five

consecutiv

e daily

injections

followed by

five

consecutiv

e naive

days over

a period of

50 days.

10%

DMSO and

20% 2-

hydroxypro

pyl-β-

cyclodextri

n in saline

Significantl

y inhibited

intestinal

polyp

developme

nt and

recovered

body

weight.

[3]

Nude mice

with BxPC-

3-Luc

pancreatic

cancer

cells

50 mg/kg Intraperiton

eal (i.p.)

Five cycles

of five

consecutiv

e injection

days and

five

successive

non-

10%

DMSO and

20% 2-

hydroxypro

pyl-β-

cyclodextri

n in saline

Significantl

y

suppresse

d tumor

growth.
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treatment

days for 4

weeks.

MDA-MB-

231

xenograft

mouse

model

(breast

cancer)

50 mg/kg
Intraperiton

eal (i.p.)

Four cycles

of five

consecutiv

e daily

injections

over 35

days.

Not

specified

Did not

affect the

growth of

MDA-MB-

231

tumors.

Experimental Protocols
Preparation of CHR-6494 Formulation
Note: It is recommended to prepare the working solution fresh on the day of use. The following

are examples of vehicle formulations reported in the literature.

Protocol 1: DMSO and Hydroxypropyl-β-cyclodextrin Formulation

Materials:

CHR-6494 powder

Dimethyl sulfoxide (DMSO)

2-hydroxypropyl-β-cyclodextrin

Saline (0.9% NaCl)

Sterile, pyrogen-free vials and syringes

Procedure:

Prepare a stock solution of CHR-6494 in 100% DMSO. For example, a 5 µg/µl stock

solution can be prepared and stored at -30°C.
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On the day of injection, calculate the required volume of CHR-6494 stock solution based

on the desired final concentration and the total volume of the injection solution.

In a sterile vial, combine the calculated volume of the CHR-6494 stock solution with the

appropriate volumes of 2-hydroxypropyl-β-cyclodextrin and saline to achieve a final

concentration of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.

Vortex the solution thoroughly to ensure complete dissolution.

The final injection volume should be adjusted based on the individual weight of each

mouse.

Protocol 2: DMSO, PEG300, and Tween-80 Formulation

Materials:

CHR-6494 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Saline (0.9% NaCl)

Sterile, pyrogen-free vials and syringes

Procedure:

Prepare a stock solution of CHR-6494 in DMSO.

To prepare the final working solution, add the solvents in the following order, ensuring

thorough mixing after each addition:

10% DMSO (from the stock solution)

40% PEG300
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5% Tween-80

45% Saline

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Administration of CHR-6494 to Mice
Procedure:

Weigh each mouse on the day of injection to accurately calculate the required dose

volume.

Gently restrain the mouse, exposing the abdominal area.

Administer the CHR-6494 formulation via intraperitoneal (i.p.) injection using an

appropriate gauge needle (e.g., 27-30G).

Monitor the animals closely after injection for any immediate adverse reactions.

Follow the predetermined dosing schedule, including any treatment-free intervals.

Pharmacokinetics and Safety Considerations
Disclaimer: Detailed public information on the pharmacokinetics (Cmax, Tmax, AUC, half-life)

and a comprehensive preclinical toxicology profile of CHR-6494 are currently unavailable. The

following information is based on general principles for in vivo studies of kinase inhibitors.

Pharmacokinetics
The pharmacokinetic properties of CHR-6494 in animal models have not been extensively

published. For novel compounds, it is crucial to conduct pharmacokinetic studies to understand

their absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential

for optimizing dosing regimens and ensuring adequate exposure at the target site.

Safety and Toxicology
Limited information is available on the safety and toxicology of CHR-6494. Some studies in

mice have reported no obvious signs of toxicity, such as significant body weight changes, at
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efficacious doses. However, for further drug development, comprehensive toxicology studies

are necessary. These should include:

Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause

unacceptable toxicity.

Repeat-dose toxicity studies: To evaluate the effects of long-term exposure.

Histopathological analysis: To examine major organs for any signs of toxicity.

Clinical pathology: To monitor hematological and biochemical parameters.

Mechanism of Action and Signaling Pathway
CHR-6494 functions by inhibiting Haspin kinase, a key regulator of mitosis. The primary

substrate of Haspin is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This

phosphorylation event is crucial for the recruitment of the chromosomal passenger complex

(CPC), including Aurora B kinase, to the centromeres. The CPC ensures proper chromosome

alignment and segregation during mitosis. By inhibiting Haspin, CHR-6494 prevents H3T3

phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately,

mitotic catastrophe and cell death in rapidly dividing cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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